

Gopherenediol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gopherenediol*

Cat. No.: *B1163890*

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CAS Number: 916236-79-8

Abstract

Gopherenediol is a diterpenoid compound isolated from the roots of *Euphorbia lathyris*, commonly known as gopher spurge. This technical guide provides a comprehensive overview of its chemical properties, experimental data, and known biological activities. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.

Chemical Properties

Gopherenediol is a diterpenoid with the molecular formula $C_{20}H_{34}O_2$. It is characterized by a complex polycyclic structure. The compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone^[1].

Property	Value	Source
CAS Number	916236-79-8	[1]
Molecular Formula	C ₂₀ H ₃₄ O ₂	-
Molecular Weight	306.48 g/mol	-
Physical Description	Powder	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Melting Point	Data not available	-
Boiling Point	Data not available	-

Experimental Data

Detailed experimental data for **Gopherenediol** is not extensively available in the public domain. The following sections outline the expected spectral characteristics based on its chemical class and available information for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Gopherenediol** is expected to be complex due to the large number of protons in its diterpenoid structure. Key signals would likely include those for methyl groups, methylene and methine protons on the cyclic framework, and protons attached to carbons bearing hydroxyl groups. The chemical shifts would be influenced by the stereochemistry and the local electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum would show 20 distinct signals corresponding to the 20 carbon atoms in the **Gopherenediol** molecule. The chemical shifts would be indicative of the different types of carbon atoms present, including methyl, methylene, methine, and quaternary carbons, as well as carbons bonded to oxygen atoms (C-O) which would appear in the downfield region.

Infrared (IR) Spectroscopy

The infrared spectrum of **Gopherenediol** is expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ would indicate the presence of the hydroxyl (-OH) groups due to O-H stretching vibrations. Absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region would correspond to C-H stretching vibrations of the aliphatic backbone.

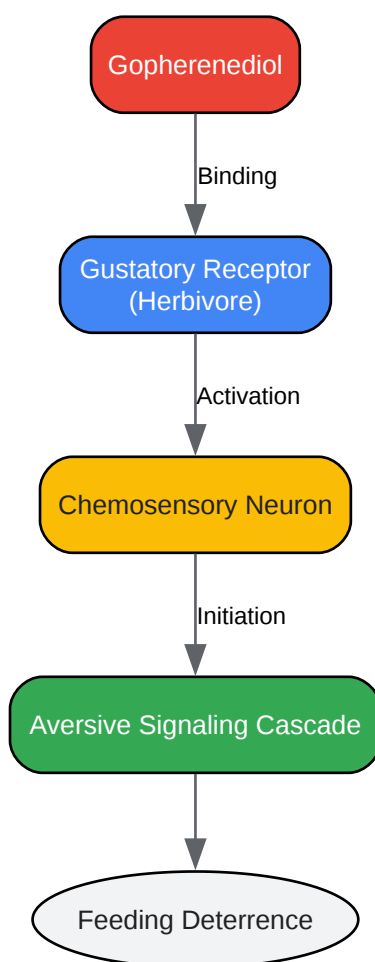
Mass Spectrometry (MS)

Mass spectrometry of **Gopherenediol** would show a molecular ion peak $[M]^+$ corresponding to its molecular weight of 306.48. The fragmentation pattern would be complex and would depend on the ionization method used. Characteristic fragmentation would involve the loss of water molecules from the hydroxyl groups and cleavage of the carbon-carbon bonds in the polycyclic ring system, providing valuable information for structure elucidation.

Experimental Protocols

Isolation of Diterpenoids from Euphorbia Roots

While a specific protocol for the isolation of **Gopherenediol** is not detailed in the available literature, a general procedure for the extraction of diterpenoids from the roots of Euphorbia species can be outlined as follows. This protocol would require optimization for the specific isolation of **Gopherenediol**.



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References

- 1. whitman.edu [whitman.edu]
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